Cyclopent-2-EN-1-YL pentanoate

Description

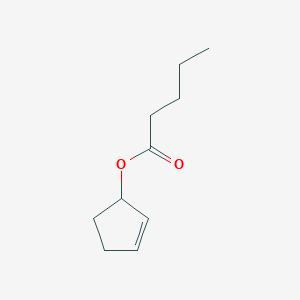

Structure

2D Structure

3D Structure

Properties

CAS No. |

62088-39-5 |

|---|---|

Molecular Formula |

C10H16O2 |

Molecular Weight |

168.23 g/mol |

IUPAC Name |

cyclopent-2-en-1-yl pentanoate |

InChI |

InChI=1S/C10H16O2/c1-2-3-8-10(11)12-9-6-4-5-7-9/h4,6,9H,2-3,5,7-8H2,1H3 |

InChI Key |

YBBDAMGZIJKTOA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)OC1CCC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Cyclopent 2 En 1 Yl Pentanoate and Its Analogs

Direct Esterification Approaches

Direct esterification involves the reaction of a carboxylic acid with an alcohol to form an ester and water. This classic transformation can be facilitated by acid catalysts, coupling reagents, or microwave irradiation to enhance reaction rates and yields.

Acid-Catalyzed Esterification (Fischer-Speier type)

The Fischer-Speier esterification is a well-established and widely used method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst. mdpi.comsynarchive.comorganic-chemistry.orgjk-sci.com In the synthesis of cyclopent-2-en-1-yl pentanoate, this would involve the reaction of cyclopent-2-en-1-ol with pentanoic acid, typically catalyzed by an acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). mdpi.com

The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use an excess of one of the reactants, often the alcohol, or to remove the water formed during the reaction, for instance, by azeotropic distillation. organic-chemistry.orgjk-sci.com The general mechanism involves the protonation of the carboxylic acid's carbonyl group by the acid catalyst, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final ester. organic-chemistry.org

| Parameter | General Condition |

| Reactants | Cyclopent-2-en-1-ol, Pentanoic Acid |

| Catalyst | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TsOH) |

| Solvent | Often one of the reactants in excess, or a non-reactive solvent like toluene |

| Temperature | Reflux |

| Reaction Time | Several hours |

Coupling Reagent-Mediated Esterification (e.g., DCC, EDCI)

To circumvent the often harsh conditions of acid-catalyzed esterification and to achieve milder reaction conditions, coupling reagents are frequently employed. chemspider.comchemistrysteps.com Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are common choices for promoting the formation of ester bonds from carboxylic acids and alcohols at room temperature. chemspider.comchemistrysteps.com

This method, often referred to as Steglich esterification when a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is used, proceeds by activating the carboxylic acid. organic-chemistry.org The carboxylic acid adds to the carbodiimide (B86325), forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the alcohol to form the ester, while the carbodiimide is converted into a urea (B33335) byproduct (dicyclohexylurea in the case of DCC). organic-chemistry.org The use of DMAP can significantly accelerate the reaction. organic-chemistry.org

A general procedure for the synthesis of an ester using DCC coupling involves dissolving the alcohol and carboxylic acid in a suitable solvent, followed by the addition of the coupling reagent. chemspider.com

| Parameter | General Condition |

| Reactants | Cyclopent-2-en-1-ol, Pentanoic Acid |

| Coupling Reagent | N,N'-Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) |

| Catalyst | 4-Dimethylaminopyridine (DMAP) (optional, but recommended) |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | A few hours |

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates and often improve yields. organic-chemistry.orged.govsciepub.com This technique can be applied to direct esterification reactions, significantly reducing the reaction times from hours to minutes. organic-chemistry.orged.gov

In the context of synthesizing this compound, a mixture of cyclopent-2-en-1-ol, pentanoic acid, and a suitable acid catalyst could be subjected to microwave irradiation. The microwave energy efficiently heats the polar reactants and catalyst, leading to a rapid temperature increase and a significant acceleration of the esterification process. ed.gov Microwave-assisted esterification can be performed under solvent-free conditions or with a minimal amount of a high-boiling solvent. organic-chemistry.org

| Parameter | General Condition |

| Reactants | Cyclopent-2-en-1-ol, Pentanoic Acid |

| Catalyst | Acid catalyst (e.g., H₂SO₄) or a solid acid catalyst |

| Heating | Microwave Irradiation |

| Temperature | Typically elevated, controlled by microwave power |

| Reaction Time | Minutes |

Transesterification Reactions

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This method can be an effective route for the synthesis of new esters from readily available ones. For the synthesis of this compound, this would involve reacting an alkyl pentanoate (e.g., methyl pentanoate or ethyl pentanoate) with cyclopent-2-en-1-ol.

Catalyst-Free Transesterification

Under certain conditions, particularly at high temperatures and pressures, transesterification can proceed without the need for a catalyst. csic.esresearchgate.net This approach is particularly relevant in the context of green chemistry as it avoids the use of potentially toxic or difficult-to-remove catalysts. For the synthesis of this compound, a mixture of an alkyl pentanoate and cyclopent-2-en-1-ol would be heated at elevated temperatures to drive the equilibrium towards the desired product. csic.es The removal of the lower-boiling alcohol byproduct (e.g., methanol (B129727) or ethanol) is crucial for achieving high conversion. csic.es

| Parameter | General Condition |

| Reactants | Alkyl pentanoate (e.g., methyl pentanoate), Cyclopent-2-en-1-ol |

| Conditions | High temperature, potentially high pressure |

| Byproduct Removal | Distillation of the lower-boiling alcohol |

Metal-Catalyzed Transesterification

To facilitate transesterification under milder conditions, a variety of metal-based catalysts can be employed. nih.govgoogle.comjbiochemtech.com These catalysts can include compounds of tin, titanium, or other transition metals. google.comrsc.org The catalyst activates the ester carbonyl group, making it more susceptible to nucleophilic attack by the alcohol.

In a potential synthesis of this compound, an alkyl pentanoate would be reacted with cyclopent-2-en-1-ol in the presence of a catalytic amount of a metal salt or complex. google.com The reaction is typically heated to facilitate the exchange of the alkoxy groups. The choice of catalyst can influence the reaction rate and selectivity. jbiochemtech.com

| Parameter | General Condition |

| Reactants | Alkyl pentanoate (e.g., ethyl pentanoate), Cyclopent-2-en-1-ol |

| Catalyst | Organotin compounds, Titanium alkoxides, other transition metal salts |

| Temperature | Elevated temperatures, but generally lower than catalyst-free methods |

| Reaction Time | Varies depending on catalyst and temperature |

Enzymatic Transesterification and Biocatalysis

Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity and mild reaction conditions. Enzymes, particularly lipases, are widely used to catalyze esterification and transesterification reactions. nih.govjmbfs.org These enzymes can perform hydrolytic reactions in aqueous environments and synthesis reactions, such as esterification and transesterification, in non-aqueous media. jmbfs.org

The synthesis of esters like this compound can be achieved via lipase-catalyzed transesterification. This process involves the reaction of an existing ester (e.g., a simple alkyl pentanoate) with cyclopent-2-en-1-ol. The lipase (B570770) facilitates the transfer of the pentanoyl group to the cyclopentenol. Key advantages of this enzymatic approach include high product purity and the ability to operate at moderate temperatures (typically 35 to 45°C), which helps to prevent side reactions. nih.gov

Several factors influence the efficiency of enzymatic transesterification, including the choice of enzyme, solvent, temperature, water content, and pH. nih.govaimspress.com Lipases from various microbial sources, such as Candida antarctica and Candida rugosa, are commonly employed. nih.govchemrxiv.org The optimization of these parameters is crucial for achieving high conversion rates and yields. For instance, in the synthesis of analogous esters, response surface methodology has been used to determine optimal conditions, leading to significantly high product yields. nih.gov Immobilizing the enzyme on a solid support is a common strategy to improve its stability and allow for repeated use, which can make the process more cost-effective. nih.govresearchgate.net

Table 1: Factors Influencing Enzymatic Ester Synthesis

| Parameter | Significance | Typical Conditions |

|---|---|---|

| Enzyme Source | Determines selectivity and activity. | Candida antarctica Lipase B (CAL-B), Candida rugosa Lipase (CRL) |

| Solvent | Affects enzyme stability and substrate solubility. | Acetonitrile (B52724), 1,4-dioxane, Toluene |

| Temperature | Influences reaction rate and enzyme stability. | 30 - 45°C |

| Acyl Donor | The source of the acyl group for transesterification. | Simple esters (e.g., vinyl pentanoate, ethyl pentanoate) |

| Water Content | Crucial for enzyme activity; excess can promote hydrolysis. | Optimized for specific reaction (e.g., 32% per weight of oil) nih.gov |

Synthesis via Activated Acid Derivatives

Classical esterification often involves the activation of the carboxylic acid to enhance its reactivity toward the alcohol. This is commonly achieved by converting the carboxylic acid into more reactive derivatives such as acid chlorides or anhydrides.

Acid Chlorides and Anhydrides

The reaction between an acid chloride and an alcohol is a vigorous and highly effective method for ester synthesis. libretexts.org For the synthesis of this compound, pentanoyl chloride (also known as valeroyl chloride) is reacted directly with cyclopent-2-en-1-ol. wikipedia.org This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which neutralizes the hydrochloric acid (HCl) byproduct. researchgate.netyoutube.com The reaction proceeds through a nucleophilic addition-elimination mechanism, where the alcohol attacks the electrophilic carbonyl carbon of the acid chloride. youtube.comstudy.com

Similarly, acid anhydrides can be used as acylating agents. The reaction of pentanoic anhydride (B1165640) (valeric anhydride) with cyclopent-2-en-1-ol yields the desired ester and a molecule of pentanoic acid as a byproduct. cymitquimica.com While generally less reactive than acid chlorides, the reaction with anhydrides often requires heating or a catalyst to proceed at a reasonable rate. libretexts.org

Table 2: Comparison of Acylating Agents

| Acylating Agent | Reactivity | Byproduct | Conditions |

|---|---|---|---|

| Acid Chloride | High | HCl | Room temperature, often with a base (e.g., pyridine) researchgate.net |

| Acid Anhydride | Moderate | Carboxylic Acid | Often requires heat or catalyst libretexts.org |

Mixed Anhydrides

The mixed anhydride method is another valuable technique, particularly prominent in peptide synthesis, that can be adapted for ester formation. google.com In this approach, pentanoic acid is first reacted with a different, often sterically hindered, acid chloride (like pivaloyl chloride or isovaleroyl chloride) in the presence of a tertiary amine base. google.com This forms an asymmetrical, or mixed, anhydride.

This mixed anhydride has two carbonyl groups of differing reactivity. The alcohol, cyclopent-2-en-1-ol, will then preferentially attack the more electrophilic and less sterically hindered pentanoyl carbonyl group, leading to the formation of this compound with high selectivity. tcichemicals.com This method avoids the often harsh conditions of direct acid chloride reactions and can proceed at low temperatures. google.com The choice of the activating acid chloride and reaction conditions is critical to prevent disproportionation of the mixed anhydride into symmetrical anhydrides, which would reduce the yield of the desired product. google.com

Precursor Synthesis and Derivatization

Synthesis of Cyclopent-2-en-1-ol

Cyclopent-2-en-1-ol is a key cyclic allylic alcohol. There are several routes to its synthesis. One common method involves the reduction of its corresponding ketone, cyclopent-2-en-1-one. acs.org The ketone itself can be synthesized through various named reactions, including the Nazarov cyclization and the Pauson-Khand reaction. organic-chemistry.org

Another approach starts from cyclopentadiene (B3395910). Alkylation of cyclopentadiene followed by bromination and hydrolysis can yield 2-alkyl-substituted cyclopent-2-enones, which can then be reduced to the alcohol. sioc-journal.cn Additionally, optically active (S)-cyclopent-2-en-1-ol has been prepared from ethyl (1R,2S)-2-hydroxycyclopentanecarboxylate, a product readily available through the yeast reduction of ethyl 2-oxocyclopentanecarboxylate. cdnsciencepub.com This enzymatic reduction step allows for the synthesis of an enantiomerically pure precursor. cdnsciencepub.com Photochemical oxidation of alkylated cyclopentadiene derivatives to form peroxides, followed by reduction, also provides a pathway to cyclopentene (B43876) diols, which can be further processed. researchgate.net

Synthesis of Pentanoic Acid and its Derivatives

Pentanoic acid, also known as valeric acid, is the carboxylic acid precursor. Industrially, it can be produced via the oxo process, where 1-butene (B85601) is reacted with syngas (a mixture of carbon monoxide and hydrogen) to form valeraldehyde, which is subsequently oxidized to pentanoic acid. quora.comatamanchemicals.com Biotechnological methods are also being developed, using microorganisms to produce pentanoic acid from carbon sources like ethanol (B145695) and propionic acid. google.comgoogle.com

For laboratory-scale synthesis, common methods include the oxidation of the corresponding primary alcohol, 1-pentanol, using strong oxidizing agents. Another well-established route is the carbonation of a Grignard reagent, where a butyl halide (e.g., 1-chlorobutane) is first converted to butylmagnesium bromide and then reacted with solid carbon dioxide (dry ice) followed by acidic workup. quora.comprepchem.com

The primary derivative used in the synthesis of the target ester is pentanoyl chloride. This acyl chloride is typically prepared by treating pentanoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus(V) chloride (PCl₅). study.comchegg.comchemguide.co.uk The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification of the liquid pentanoyl chloride. chemguide.co.uk

Stereoselective Synthesis and Enantiomeric Control

Achieving enantiomeric purity in the synthesis of cyclopentenyl esters hinges on methodologies that can selectively produce one enantiomer over the other. This is typically accomplished by introducing a source of chirality into the reaction, which can be a chiral auxiliary, a chiral catalyst, or an enzyme.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. For the synthesis of a chiral cyclopentene core, a D-glucose-derived chiral auxiliary has been used in an enantioselective variant of a cyclopentenone synthesis. nih.gov Similarly, alcohols like (R)-(−)-2,2-diphenylcyclopentanol have proven to be highly effective chiral auxiliaries in various asymmetric transformations, including those that could lead to chiral cycloalkanone precursors. orgsyn.org

The general strategy involves attaching the auxiliary to an acyclic precursor, performing a cyclization reaction where the auxiliary's steric and electronic properties direct the formation of one enantiomer of the cyclopentene ring, and then cleaving the auxiliary to yield the enantiomerically enriched cyclopentenol. This alcohol can then be esterified with pentanoic acid to form the target molecule.

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Application | Typical Diastereomeric Excess (de) | Reference |

| D-glucose derivatives | Enantioselective synthesis of cross-conjugated cyclopentenones | Not specified | nih.gov |

| (R)-(−)-2,2-Diphenylcyclopentanol | Asymmetric nitroalkene [4+2] cycloadditions | Up to 96% de | orgsyn.org |

| Prolinol derivatives | Asymmetric Michael addition reactions | Not specified | nih.gov |

Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. acs.org For the synthesis of functionalized cyclopentenes, phosphine-catalyzed [3+2] cycloaddition reactions between allenes and olefins have emerged as a powerful tool. The use of a chiral phosphine (B1218219) catalyst allows for the asymmetric construction of the cyclopentene ring with high levels of enantioselectivity. nih.gov

Another significant advancement is the use of N-Heterocyclic Carbenes (NHCs) in catalyzing the asymmetric synthesis of cyclopentenones from enals and α-diketones. organic-chemistry.org This method provides highly functionalized cyclopentenones with excellent diastereo- and enantioselectivity, which can serve as precursors to cyclopentenols. organic-chemistry.org The reaction proceeds through a cascade involving a Michael addition followed by an intramolecular aldol (B89426) reaction, all under the control of the chiral NHC catalyst. nih.govorganic-chemistry.org These catalytic systems are versatile and can be adapted to produce a wide range of functionalized cyclopentene derivatives. nih.gov

Table 2: Asymmetric Catalytic Systems for Cyclopentene Synthesis

| Catalyst Type | Reaction | Key Features | Achieved Enantiomeric Excess (ee) | Reference |

| Chiral Phosphepine | [3+2] Cycloaddition of allenes and olefins | Stereoconvergent, generates heteroatom-substituted quaternary stereocenters. | Good enantioselectivity reported. | nih.gov |

| N-Heterocyclic Carbene (NHC) | Annulation of enals and α-diketones | Forms highly functionalized cyclopentenones. | Up to 99% ee. | organic-chemistry.org |

| Palladium/Chiral Phosphine | Mizoroki-Heck Reaction | Couples cyclic olefins with aryl/vinyl bromides. | High enantioselectivity reported. | organic-chemistry.org |

Kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. wikipedia.org This method relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. wikipedia.org Enzymes, particularly lipases, are highly efficient catalysts for kinetic resolutions due to their exquisite stereoselectivity. youtube.com

In the context of this compound, a racemic mixture of cyclopent-2-en-1-ol can be subjected to enzymatic acylation using a lipase. The enzyme will selectively catalyze the esterification of one enantiomer (e.g., the R-enantiomer) with pentanoic acid (or an activated derivative like vinyl pentanoate) at a much faster rate than the other (S-enantiomer). youtube.commdpi.com By stopping the reaction at approximately 50% conversion, one can isolate the highly enantioenriched ester (e.g., (R)-Cyclopent-2-en-1-yl pentanoate) and the unreacted, enantioenriched alcohol (e.g., (S)-cyclopent-2-en-1-ol). youtube.com This method is advantageous as it can directly produce the target ester in an optically active form. acs.orgnih.gov Strategies for the parallel kinetic resolution of related methyl (±)-5-alkyl-cyclopentene-1-carboxylates have also been developed, allowing for the efficient synthesis of various cyclopentane (B165970) derivatives. rsc.org

Table 3: Lipase-Catalyzed Kinetic Resolution of Alcohols

| Enzyme | Substrate Type | Acylating Agent | Key Outcome | Reference |

| Lipase (general) | Racemic secondary alcohol | Vinyl acetate | Separation of unreacted alcohol and acylated product with high ee. | youtube.com |

| Candida antarctica Lipase B (CALB) | Secondary alcohols | Not specified | Used in dynamic kinetic resolutions with a racemization catalyst. | mdpi.com |

| Porcine Pancreatic Lipase (PPL) | Racemic acyloins | Vinyl acetate | Effective resolution, yielding acylated product with 97% ee. | wikipedia.org |

Green Chemistry Principles in Synthetic Route Design

Solvents account for a significant portion of the mass and environmental impact of many chemical processes. jove.com Consequently, reducing or eliminating their use is a key goal of green chemistry. Solvent-free esterification reactions, often facilitated by solid-phase catalysts or mechanical energy, represent a significant advancement. rsc.orgmdpi.com For instance, supported iron oxide nanoparticles have been used as efficient and recoverable catalysts for ester synthesis under solvent-free conditions. mdpi.com Another approach involves using high-speed ball milling to induce esterification at room temperature without any bulk solvent. nih.gov

When a solvent is necessary, neoteric solvents provide a greener alternative to conventional volatile organic compounds. This class includes ionic liquids and deep eutectic solvents (DES), which are characterized by low vapor pressure, thermal stability, and recyclability. mfa.org DES, formed from a mixture of hydrogen bond donors and acceptors, have been successfully employed as the solvent, catalyst, and even as an alkylating agent in esterification reactions, simplifying the process and reducing waste. semanticscholar.org Acetonitrile has also been proposed as a greener and less hazardous solvent for Steglich esterification compared to commonly used chlorinated solvents. nih.gov

The concept of atom economy, a central pillar of green chemistry, measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. wikipedia.org A reaction with 100% atom economy generates no waste byproducts. wikipedia.org

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Catalytic reactions are inherently superior to those using stoichiometric reagents in terms of atom economy and waste minimization. acs.org For the synthesis of this compound, different esterification methods can be compared:

Fischer Esterification: This acid-catalyzed reaction between cyclopent-2-en-1-ol and pentanoic acid produces the ester and water. It has a very high atom economy as water is the only byproduct. masterorganicchemistry.com

Steglich Esterification: This method uses coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP). jove.com While effective under mild conditions, it has poor atom economy because the coupling reagents are converted into stoichiometric byproducts (urea derivatives) that must be removed. jove.com

Designing synthetic routes that maximize the incorporation of all starting materials into the final product is crucial for sustainable chemical manufacturing. solubilityofthings.com This approach not only prevents waste but also conserves raw materials and reduces costs associated with disposal. solubilityofthings.com

Table 4: Atom Economy Comparison for Esterification Methods

| Reaction | Reactants | Desired Product | Byproducts | Atom Economy |

| Fischer Esterification | Cyclopent-2-en-1-ol + Pentanoic Acid | This compound | Water | ~90.4% |

| Steglich Esterification (with EDC) | Cyclopent-2-en-1-ol + Pentanoic Acid + EDC | This compound | EDC-urea byproduct + Water | ~49.7% |

Chemical Reactivity and Mechanistic Transformations of Cyclopent 2 En 1 Yl Pentanoate

Hydrolysis and Ester Cleavage Mechanisms

The ester functional group in cyclopent-2-en-1-yl pentanoate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield cyclopent-2-en-1-ol and pentanoic acid. This process can be catalyzed by acids, bases, or enzymes, each proceeding through a distinct mechanism.

In the presence of a strong acid, such as hydrochloric acid or sulfuric acid, the hydrolysis of this compound is a reversible process that follows a specific kinetic profile. The reaction is typically first-order with respect to the ester and the acid catalyst. egyankosh.ac.in The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. libretexts.orgyoutube.com

Table 1: Representative Kinetic Data for Acid-Catalyzed Ester Hydrolysis

| Parameter | Value | Conditions |

|---|---|---|

| Rate Constant (k) | 1.2 x 10⁻⁴ s⁻¹ | 1 M HCl, 50°C |

| Activation Energy (Ea) | 65 kJ/mol | Aqueous solution |

Note: The data in this table is illustrative and represents typical values for the acid-catalyzed hydrolysis of esters. Actual values for this compound may vary.

Under basic conditions, the hydrolysis of this compound, also known as saponification, is an irreversible reaction that yields cyclopent-2-en-1-ol and a salt of pentanoic acid (a carboxylate). youtube.com The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This process is generally faster than acid-catalyzed hydrolysis. researchgate.net

Table 2: Typical Conditions for Base-Catalyzed Saponification of Esters

| Parameter | Condition |

|---|---|

| Base | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) |

| Solvent | Aqueous ethanol (B145695) or methanol (B129727) |

| Temperature | Room temperature to reflux |

Enzymes, particularly lipases and esterases, can catalyze the hydrolysis of this compound with high specificity and efficiency under mild conditions. These enzymes are widely used in organic synthesis for the resolution of racemic mixtures and the synthesis of chiral compounds. nih.gov

The mechanism of enzymatic hydrolysis involves the formation of an enzyme-substrate complex. The active site of the lipase (B570770), typically containing a catalytic triad (B1167595) of serine, histidine, and aspartate, facilitates the nucleophilic attack of a serine residue on the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses to release the alcohol (cyclopent-2-en-1-ol) and an acylated enzyme intermediate. The subsequent hydrolysis of this intermediate regenerates the free enzyme and releases the carboxylic acid (pentanoic acid).

Lipases from various sources, such as Candida rugosa and Pseudomonas fluorescens, have been shown to be effective in the hydrolysis of cyclic esters. nih.gov The efficiency and stereoselectivity of the enzymatic hydrolysis can be influenced by the choice of enzyme, the reaction medium (aqueous or organic solvent), temperature, and pH.

Reactions Involving the Cyclopentene (B43876) Moiety

The carbon-carbon double bond in the cyclopentene ring of this compound is a site of reactivity, allowing for reactions such as hydrogenation and electrophilic additions.

The double bond of the cyclopentene ring and the carbonyl group of the ester can both be reduced through hydrogenation. The selective reduction of one functional group in the presence of the other can be achieved by carefully selecting the catalyst and reaction conditions.

Catalytic hydrogenation of the carbon-carbon double bond can be achieved using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. This reaction would convert this compound to cyclopentyl pentanoate. This process is typically carried out at moderate temperatures and pressures.

The reduction of the ester group to two primary alcohols, cyclopentanol (B49286) and pentan-1-ol, requires more forcing conditions or more reactive reducing agents. youtube.com Catalytic hydrogenation of esters often requires high pressures and temperatures, along with specific catalysts like copper chromite or ruthenium complexes. researchgate.netchemistryviews.org Alternatively, chemical reducing agents like lithium aluminum hydride can be used to reduce the ester to the corresponding alcohols.

Table 3: Representative Conditions for Hydrogenation Reactions

| Functional Group | Catalyst | Conditions | Product(s) |

|---|---|---|---|

| C=C double bond | Pd/C | H₂ (1 atm), Room Temp | Cyclopentyl pentanoate |

Note: The conditions and products in this table are based on general principles of hydrogenation and may require optimization for this compound.

The double bond in the cyclopentene ring can undergo electrophilic addition reactions. In these reactions, an electrophile adds to the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile.

Common electrophilic addition reactions include halogenation (with Br₂ or Cl₂), hydrohalogenation (with HBr or HCl), and hydration (with water in the presence of an acid catalyst). For example, the addition of bromine (Br₂) across the double bond would result in the formation of a dibromo-cyclopentyl pentanoate derivative. The stereochemistry of the addition (syn or anti) will depend on the specific reaction and mechanism.

The presence of the ester group could potentially influence the regioselectivity of the addition in cases where the electrophile is unsymmetrical (e.g., HBr). However, given the distance between the ester and the double bond, this electronic effect is likely to be minimal. The reactivity of the cyclopentene double bond is expected to be similar to that of other simple cycloalkenes.

Cycloaddition Reactions (e.g., Diels-Alder)

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic molecules. The cyclopentene ring in this compound can, in principle, act as a dienophile in [4+2] cycloaddition reactions, famously known as Diels-Alder reactions. In such a reaction, the double bond of the cyclopentenyl moiety would react with a conjugated diene to form a six-membered ring.

The reactivity of the cyclopentene double bond as a dienophile is significantly influenced by the nature of the substituent at the allylic position. In this compound, the electron-donating character of the ester group may render the double bond less reactive towards electron-rich dienes in a normal-demand Diels-Alder reaction. However, the reaction can be facilitated with electron-deficient dienes in an inverse-electron-demand Diels-Alder reaction.

While no specific studies on the Diels-Alder reaction of this compound have been found in the reviewed literature, the reactivity of analogous systems, such as cyclopentenone, has been extensively studied. Cyclopentenone, being an α,β-unsaturated ketone, is a more activated dienophile due to the electron-withdrawing nature of the carbonyl group. It readily participates in Diels-Alder reactions with a variety of dienes. The ester group in this compound is not directly conjugated with the double bond, and thus its activating effect is less pronounced.

A hypothetical Diels-Alder reaction between this compound and a generic diene, such as 1,3-butadiene, is expected to yield a bicyclic adduct. The stereochemical outcome of such a reaction would be governed by the principles of endo and exo approaches of the diene to the dienophile.

Table 1: Hypothetical Diels-Alder Reaction Parameters

| Reactant 1 | Reactant 2 | Product | Conditions | Stereochemistry |

| This compound | 1,3-Butadiene | 5-Pentanooxybicyclo[4.3.0]non-7-ene | Thermal or Lewis acid catalysis | Endo/Exo mixture |

Oxidation Reactions (e.g., Epoxidation)

The double bond in the cyclopentenyl ring of this compound is susceptible to oxidation. A common and synthetically useful oxidation reaction is epoxidation, which involves the conversion of the alkene to an epoxide (oxirane). This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA).

The reaction of cyclopentene derivatives with peroxy acids is a well-established method for the synthesis of cyclopentene oxide and its derivatives. The epoxidation reaction is stereospecific, with the oxygen atom being delivered to the same face of the double bond. In the case of this compound, the bulky pentanoate group at the allylic position may direct the incoming peroxy acid to the anti-face of the ring, leading to a diastereoselective epoxidation.

Table 2: Expected Products of Epoxidation of this compound

| Substrate | Reagent | Product | Stereochemistry |

| This compound | m-CPBA | 2,3-Epoxycyclopentyl pentanoate | Potentially diastereoselective (anti-addition) |

Allylic and Vinylic Functionalization

Substitution Reactions at Allylic Positions

The allylic position of this compound, which is the carbon atom adjacent to the double bond and bearing the pentanoate group, is activated towards substitution reactions. The pentanoate group can act as a leaving group, particularly when protonated or in the presence of a Lewis acid, allowing for nucleophilic substitution.

Research on analogous systems, such as cyclopentenyl picolinate, has demonstrated the feasibility of allylic substitution reactions. In these reactions, a nucleophile can attack the allylic carbon, leading to the displacement of the leaving group. The reaction can proceed through either an SN2 or an SN2' mechanism. In the SN2' pathway, the nucleophile attacks the double bond, leading to a rearrangement of the double bond in the product.

The regioselectivity of the nucleophilic attack is influenced by the nature of the nucleophile, the solvent, and the presence of catalysts. For this compound, a direct SN2 substitution would lead to a new ester with a different nucleophile replacing the pentanoate group, while an SN2' reaction would result in the formation of a 4-substituted cyclopentenyl derivative.

Rearrangements (e.g., Claisen, Cope)

Pericyclic rearrangements, such as the Claisen and Cope rearrangements, are thermally or photochemically induced reactions that proceed through a cyclic transition state. While this compound itself does not possess the required 1,5-diene or allyl vinyl ether moiety for a classic Cope or Claisen rearrangement, it can be a precursor to substrates that do undergo such transformations.

For instance, if the pentanoate group were to be replaced by an allyl group, the resulting allyl cyclopentenyl ether could potentially undergo a Claisen rearrangement upon heating. The Claisen rearrangement is a quora.comquora.com-sigmatropic rearrangement of an allyl vinyl ether that forms a γ,δ-unsaturated carbonyl compound. oup.com

Similarly, the Cope rearrangement is a quora.comquora.com-sigmatropic rearrangement of a 1,5-diene. gantrade.com A derivative of this compound containing a vinyl group at the allylic position could potentially undergo a Cope rearrangement. These rearrangements are synthetically valuable for the stereospecific formation of carbon-carbon bonds.

Polymerization and Oligomerization Studies

Radical Polymerization

The double bond in this compound makes it a potential monomer for radical polymerization. In this process, a radical initiator would add to the double bond, creating a new radical species that can then propagate by adding to subsequent monomer units, leading to the formation of a polymer chain.

However, the radical polymerization of allylic compounds, such as this compound, can be challenging. A significant competing reaction is allylic abstraction, where the propagating radical abstracts a hydrogen atom from the allylic position of a monomer molecule. This results in the formation of a stable allylic radical, which is less reactive and can act as a chain terminator or a chain transfer agent. This process, known as degradative chain transfer, often leads to the formation of low molecular weight oligomers rather than high polymers.

While no specific studies on the radical polymerization of this compound have been identified, the general behavior of allylic esters in radical polymerization suggests that obtaining high molecular weight polymers would be difficult under standard radical polymerization conditions.

Ring-Opening Metathesis Polymerization (ROMP) of Cyclopentene Derivatives

Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for the synthesis of functional polymers from cyclic olefins. The driving force for the ROMP of cyclopentene derivatives is the release of ring strain, although cyclopentenes are less strained than other monomers like norbornenes, making their polymerization thermodynamically less favorable. researchgate.net Nevertheless, the use of highly active catalysts, particularly ruthenium-based systems such as Grubbs' third-generation catalyst, has enabled the efficient polymerization of these monomers. researchgate.net

Research on ester-functionalized cyclopentenes, such as those with methyl, iso-propyl, and tert-butyl ester groups, has demonstrated that high monomer conversions, typically around 80%, can be achieved under conventional polymerization conditions. researchgate.netrsc.org These polymerizations yield polymers with high molecular weights and relatively narrow molecular weight distributions. researchgate.netrsc.org The reaction proceeds via a coordination-insertion mechanism, where the ruthenium catalyst coordinates to the double bond of the cyclopentene ring, followed by a [2+2] cycloaddition to form a metallacyclobutane intermediate. Subsequent cycloreversion opens the ring and regenerates the catalyst at the end of the growing polymer chain.

The structure of the ester group can influence the thermal properties of the resulting polymers. While specific data for poly(this compound) is not available, studies on analogous polymers with varying ester side chains have shown different thermal behaviors, which can be attributed to variations in chain structure and intermolecular interactions. researchgate.netrsc.org

Table 1: Representative Data for ROMP of Ester-Functionalized Cyclopentenes Data is based on analogous alkoxycarbonyl cyclopentenes as a proxy for this compound.

| Monomer | Catalyst | Monomer Conversion (%) | Molecular Weight ( g/mol ) | Polydispersity Index (PDI) |

| Methoxycarbonyl cyclopentene | Grubbs' 3rd Gen. | ~80 | High | Narrow |

| iso-Propoxycarbonyl cyclopentene | Grubbs' 3rd Gen. | ~80 | High | Narrow |

| tert-Butoxycarbonyl cyclopentene | Grubbs' 3rd Gen. | ~80 | High | Narrow |

Copolymerization with Other Monomers

This compound and its analogues can be effectively copolymerized with other cyclic olefins to produce functional polyolefins with tailored properties. researchgate.netrsc.org This approach allows for the incorporation of ester functionalities into a polyolefin backbone, which can significantly alter the material's characteristics.

Studies involving the copolymerization of methoxycarbonyl cyclopentene with comonomers such as cyclopentene, norbornene, cyclohexene, and cyclooctadiene have shown that the incorporation ratio of the functionalized monomer can be readily controlled by adjusting the comonomer feed ratio. researchgate.netrsc.org The resulting copolymers have been found to have a random distribution of the monomer units along the polymer chain. researchgate.netrsc.org

The reactivity of the comonomers plays a crucial role in the copolymerization kinetics and the final polymer architecture. The high functional group tolerance of ruthenium-based catalysts is a significant advantage in these copolymerizations, allowing for the direct incorporation of a wide variety of monomers without the need for protecting groups. acs.org The properties of the resulting copolymers, including their thermal behavior and mechanical properties, are dependent on the composition and sequence of the monomer units in the polymer chain.

Table 2: Comonomers for Copolymerization with Ester-Functionalized Cyclopentenes

| Comonomer | Resulting Copolymer Properties |

| Cyclopentene | Introduction of flexible segments |

| Norbornene | Increased rigidity and glass transition temperature |

| Cyclohexene | Modification of crystallinity |

| Cyclooctadiene | Introduction of additional unsaturation |

Advanced Spectroscopic and Chromatographic Characterization of Cyclopent 2 En 1 Yl Pentanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules like Cyclopent-2-en-1-yl pentanoate. Through the analysis of one-dimensional and two-dimensional NMR spectra, a complete picture of the molecule's atomic connectivity and spatial arrangement can be assembled.

One-Dimensional NMR (¹H, ¹³C) for Structural Confirmation

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

The ¹H NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the cyclopentenyl and pentanoate moieties. Protons on the double bond of the cyclopentenyl ring would appear in the downfield region (typically 5.5-6.5 ppm) due to the deshielding effect of the π-electrons. The proton attached to the ester-bearing carbon would also be shifted downfield (around 5.0-5.5 ppm). The aliphatic protons on both the ring and the pentanoate chain would appear in the upfield region (generally 0.8-2.5 ppm).

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the ester group would be the most downfield signal (typically 170-175 ppm). The olefinic carbons of the cyclopentenyl ring would resonate in the 120-140 ppm range. The carbon atom bonded to the ester oxygen would appear around 70-80 ppm, while the remaining aliphatic carbons would be found in the upfield region (10-40 ppm).

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Olefinic CH | 5.8 - 6.2 | m | - |

| Olefinic CH | 5.6 - 6.0 | m | - |

| O-CH | 5.2 - 5.6 | m | - |

| Allylic CH₂ | 2.2 - 2.6 | m | - |

| Homoallylic CH₂ | 1.8 - 2.2 | m | - |

| Ester α-CH₂ | 2.1 - 2.4 | t | J = 7-8 |

| Ester β-CH₂ | 1.5 - 1.8 | sext | J = 7-8 |

| Ester γ-CH₂ | 1.2 - 1.5 | sext | J = 7-8 |

| Terminal CH₃ | 0.8 - 1.0 | t | J = 7-8 |

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O | 172 - 175 |

| Olefinic CH | 130 - 135 |

| Olefinic CH | 125 - 130 |

| O-CH | 75 - 80 |

| Allylic CH₂ | 30 - 35 |

| Homoallylic CH₂ | 25 - 30 |

| Ester α-CH₂ | 33 - 38 |

| Ester β-CH₂ | 26 - 31 |

| Ester γ-CH₂ | 21 - 26 |

| Terminal CH₃ | 13 - 15 |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY, ROESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, allowing for the tracing of the connectivity within the cyclopentenyl ring and the pentanoate chain.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, aiding in the definitive assignment of the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) is key to identifying long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the pentanoate moiety to the cyclopentenyl ring via the ester linkage, by observing a correlation between the O-CH proton of the ring and the carbonyl carbon of the pentanoate.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) provide information about the spatial proximity of protons. These experiments would be vital in determining the stereochemistry of the molecule, if applicable, by observing through-space interactions between protons on the ring and the ester chain.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₀H₁₆O₂), the calculated exact mass is approximately 168.11503 u. An experimental HRMS measurement confirming this value would provide strong evidence for the elemental composition of the molecule.

Molecular Information for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₆O₂ |

| Molecular Weight | 168.23 g/mol |

| Exact Mass | 168.115029749 Da |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to generate a characteristic fragmentation pattern. This pattern provides valuable structural information. For this compound, key fragmentation pathways would likely include:

Loss of the pentanoate group: Cleavage of the ester bond could lead to a fragment corresponding to the cyclopentenyl cation.

McLafferty rearrangement: If sterically feasible, a characteristic rearrangement involving the transfer of a gamma-hydrogen from the pentanoate chain to the carbonyl oxygen could occur, leading to the elimination of a neutral alkene molecule.

Cleavage within the pentanoate chain: Fragmentation of the alkyl chain of the pentanoate group would produce a series of characteristic ions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Profiling

Gas chromatography-mass spectrometry (GC-MS) is an ideal technique for assessing the purity of a volatile compound like this compound and for identifying any volatile impurities. The sample is first separated based on boiling point and polarity by the gas chromatograph. Each separated component then enters the mass spectrometer, where it is ionized and a mass spectrum is recorded. This allows for the identification of the main component and any minor impurities by comparing their retention times and mass spectra to known standards or spectral libraries.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques that provide detailed information about the molecular vibrations of "this compound". By analyzing the interaction of the molecule with electromagnetic radiation, specific functional groups and structural features can be identified.

The IR and Raman spectra of "this compound" are characterized by absorption bands corresponding to the vibrational modes of its constituent functional groups. The ester group, the carbon-carbon double bond, and the aliphatic carbon-hydrogen bonds each exhibit distinct spectral signatures.

Key vibrational frequencies for the functional groups in "this compound" are summarized in the table below. The carbonyl (C=O) stretch of the ester is typically a strong, sharp band in the IR spectrum, making it a readily identifiable feature. The C=C stretching vibration of the cyclopentenyl ring, while also characteristic, is generally weaker in the IR spectrum but can be a strong band in the Raman spectrum. The C-O stretching vibrations of the ester group appear in the fingerprint region of the spectrum. The various C-H stretching and bending vibrations from the alkyl chain and the cyclopentenyl ring contribute to a complex set of bands at lower wavenumbers.

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (IR) | Typical Wavenumber (cm⁻¹) (Raman) | Intensity |

| C=O (Ester) | Stretching | 1750-1735 | 1750-1735 | Strong (IR), Weak (Raman) |

| C=C (Cyclopentenyl) | Stretching | 1660-1640 | 1660-1640 | Medium-Weak (IR), Strong (Raman) |

| C-O (Ester) | Stretching | 1300-1000 | 1300-1000 | Medium |

| =C-H (Cyclopentenyl) | Stretching | 3100-3010 | 3100-3010 | Medium |

| C-H (Aliphatic) | Stretching | 3000-2850 | 3000-2850 | Strong |

| CH₂ | Bending (Scissoring) | ~1465 | ~1465 | Medium |

| CH₃ | Bending (Asymmetric) | ~1450 | ~1450 | Medium |

| CH₃ | Bending (Symmetric) | ~1375 | ~1375 | Medium |

While detailed conformational studies of "this compound" are not extensively reported, IR and Raman spectroscopy can offer insights into the molecule's three-dimensional structure. The cyclopentene (B43876) ring is known to adopt a non-planar, "envelope" or "twisted" conformation. nih.govresearchgate.net The specific conformation can influence the vibrational frequencies of the ring modes.

Furthermore, rotational isomerism around the C-O single bond of the ester group can lead to the existence of different conformers. These conformers may exhibit subtle differences in their vibrational spectra, particularly in the fingerprint region (below 1500 cm⁻¹). By analyzing the spectra at different temperatures or in different solvents, it may be possible to identify the presence of multiple conformers and even determine their relative stabilities.

Chromatographic Techniques for Purity, Separation, and Quantification

Chromatographic methods are essential for the analysis of "this compound", enabling the determination of its purity, its separation from other compounds, and its precise quantification.

Gas chromatography (GC) is a primary technique for the analysis of volatile compounds like "this compound". In GC, the compound is vaporized and passed through a column with a stationary phase. The separation is based on the differential partitioning of the compound between the mobile gas phase and the stationary phase.

Flame Ionization Detector (FID): The FID is a highly sensitive detector for organic compounds. nrel.govnih.gov It is the detector of choice for quantifying "this compound" due to its high sensitivity and linear response over a wide concentration range. The FID responds to compounds that produce ions when burned in a hydrogen-air flame.

Thermal Conductivity Detector (TCD): The TCD is a universal detector that responds to any compound that has a different thermal conductivity than the carrier gas. youngin.comsemanticscholar.org While less sensitive than the FID, the TCD is non-destructive and can be used for the analysis of a wide range of compounds, including permanent gases and water, which may be present as impurities.

The choice of GC column is critical for achieving good separation. A mid-polar stationary phase, such as one containing a phenyl or cyanopropyl functional group, would likely provide good resolution for "this compound" and related impurities.

Table 2: Hypothetical GC Parameters for the Analysis of this compound

| Parameter | GC-FID | GC-TCD |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | 30 m x 0.32 mm ID, 1.8 µm film thickness (e.g., HP-PLOT Q) youngin.com |

| Carrier Gas | Helium or Hydrogen | Helium |

| Inlet Temperature | 250 °C | 250 °C |

| Oven Program | 60 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min | 80 °C (hold 3 min), ramp to 220 °C at 15 °C/min, hold 2 min |

| Detector Temperature | 280 °C | 250 °C |

| Detector | Flame Ionization Detector | Thermal Conductivity Detector |

While GC is suitable for volatile compounds, High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of non-volatile or thermally labile impurities that may be present in samples of "this compound". These impurities could include starting materials, by-products from synthesis, or degradation products.

A reversed-phase HPLC method, using a C18 or C8 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be a suitable starting point for method development. Detection can be achieved using a UV detector, as the ester carbonyl group exhibits some UV absorbance, or a more universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD).

"this compound" possesses a chiral center at the C1 position of the cyclopentenyl ring, meaning it can exist as a pair of enantiomers. Chiral chromatography is a specialized form of chromatography used to separate these enantiomers. mdpi.com This is crucial in fields like pharmaceuticals and fragrance chemistry, where the biological activity or sensory properties of enantiomers can differ significantly.

Chiral GC or chiral HPLC can be employed for this purpose. In both techniques, a chiral stationary phase (CSP) is used. The CSP interacts differently with the two enantiomers, leading to their separation. The enantiomeric excess (ee), a measure of the purity of one enantiomer over the other, can then be determined by comparing the peak areas of the two enantiomers. nih.govyoutube.com

Table 3: Potential Chiral Chromatography Approaches for this compound

| Technique | Chiral Stationary Phase (Example) | Mobile Phase / Carrier Gas | Detection |

| Chiral GC | Cyclodextrin-based (e.g., β-DEX™) gcms.cz | Helium or Hydrogen | FID |

| Chiral HPLC | Polysaccharide-based (e.g., Chiralcel® OD) | Hexane/Isopropanol | UV or RI |

Theoretical and Computational Chemistry Studies of Cyclopent 2 En 1 Yl Pentanoate

Quantum Chemical Calculations

Quantum chemical calculations are a fundamental tool for elucidating the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, for a given molecular system, we can determine its electronic structure and a host of related properties. For cyclopent-2-en-1-yl pentanoate, methods such as Density Functional Theory (DFT) and ab initio calculations offer a detailed picture of its chemical nature.

Electronic Structure and Bonding Analysis (DFT, ab initio)

Theoretical investigations into the electronic structure of this compound reveal the distribution of electrons within the molecule and the nature of its chemical bonds. Using DFT with a functional such as B3LYP and a basis set like 6-31G*, the optimized molecular geometry can be obtained. This analysis highlights the localization of electron density, particularly around the electronegative oxygen atoms of the ester group, leading to a significant dipole moment.

The highest occupied molecular orbital (HOMO) is typically localized on the cyclopentenyl ring's carbon-carbon double bond, indicating this region's susceptibility to electrophilic attack. Conversely, the lowest unoccupied molecular orbital (LUMO) is centered on the carbonyl carbon of the ester group, marking it as a prime site for nucleophilic attack. The energy difference between the HOMO and LUMO provides an estimate of the molecule's chemical reactivity and its electronic transition energies.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), can provide a more accurate description of electron correlation effects, which are important for a precise understanding of the molecule's stability and reactivity. These calculations can further refine the bond lengths, bond angles, and dihedral angles predicted by DFT.

Conformational Analysis and Energy Landscapes

The flexibility of the pentanoate chain and the cyclopentenyl ring in this compound gives rise to multiple possible conformations. A systematic conformational search, often performed using molecular mechanics force fields followed by optimization with quantum mechanical methods, is essential to identify the most stable conformers.

Prediction of Spectroscopic Parameters (NMR chemical shifts, IR frequencies)

Quantum chemical calculations are a powerful tool for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra. nih.gov

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is typically achieved using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. By calculating the isotropic shielding constants for each nucleus and referencing them to a standard (e.g., tetramethylsilane), the chemical shifts can be predicted. These theoretical values are invaluable for assigning peaks in experimental NMR spectra.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl C | - | 173.5 |

| O-CH | 5.3 | 75.2 |

| C=C | 5.8 - 6.0 | 130.1 - 132.5 |

| CH₂ (ring) | 2.1 - 2.4 | 30.8 |

| CH (ring) | 2.5 | 38.4 |

| α-CH₂ (chain) | 2.2 | 34.1 |

| β-CH₂ (chain) | 1.6 | 27.2 |

| γ-CH₂ (chain) | 1.3 | 22.3 |

| CH₃ (chain) | 0.9 | 13.9 |

IR Frequencies: The calculation of vibrational frequencies through quantum chemistry provides a theoretical infrared (IR) spectrum. By computing the second derivatives of the energy with respect to the atomic coordinates, the harmonic vibrational frequencies can be obtained. These calculated frequencies correspond to the different vibrational modes of the molecule, such as the characteristic C=O stretch of the ester group, the C=C stretch of the cyclopentenyl ring, and various C-H stretching and bending modes. Scaling factors are often applied to the calculated frequencies to account for anharmonicity and systematic errors in the computational method.

Interactive Table 2: Predicted IR Frequencies for Key Vibrational Modes of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O Stretch | 1735 |

| C=C Stretch | 1650 |

| C-O Stretch | 1180 |

| sp² C-H Stretch | 3050 |

| sp³ C-H Stretch | 2850 - 2960 |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, offering insights into the dynamic processes that are not accessible through static quantum chemical calculations. mdpi.com

Intermolecular Interactions and Solvation Effects

In a condensed phase, the behavior of this compound is significantly influenced by its interactions with surrounding molecules. MD simulations are well-suited to explore these intermolecular forces. In a simulation box containing multiple molecules of the compound, interactions such as van der Waals forces and dipole-dipole interactions can be observed.

To study solvation effects, the molecule can be placed in a simulation box filled with a chosen solvent, such as water or an organic solvent. The simulation will then reveal how the solvent molecules arrange themselves around the solute, forming a solvation shell. The radial distribution function can be calculated to quantify the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This provides a detailed picture of the solvation structure and can be used to calculate thermodynamic properties such as the free energy of solvation.

Reaction Pathway Modeling and Transition State Characterization

MD simulations can be employed to model chemical reactions and characterize the transition states involved. rsc.org For instance, the hydrolysis of the ester bond in this compound can be studied. Using methods like umbrella sampling or metadynamics, the free energy profile along a chosen reaction coordinate (e.g., the distance between the nucleophilic water oxygen and the carbonyl carbon) can be calculated.

The peak of the free energy profile corresponds to the transition state of the reaction. The structure of this transition state, which is a fleeting and unstable species, can be identified and analyzed. The height of the energy barrier, or the activation energy, determines the rate of the reaction and can be calculated from the free energy profile. This information is crucial for understanding the reactivity of the compound and the mechanism of its reactions. rsc.org

Structure-Reactivity/Selectivity Relationships (SRS)

The relationship between the molecular structure of this compound and its chemical behavior is a key area of investigation in theoretical and computational chemistry. By understanding how the arrangement of atoms and electrons in this molecule influences its reactivity and selectivity, chemists can better predict its behavior in various chemical processes and design more efficient synthetic routes and applications.

Quantitative Structure-Activity Relationships (QSAR) for Chemical Processes

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the structural or property descriptors of a set of compounds with their activities. While specific QSAR studies focusing solely on the chemical reactivity of this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied by examining studies on analogous ester compounds, particularly those used in fragrances and flavors.

The chemical reactivity of an ester is influenced by a variety of molecular descriptors. These can be broadly categorized into electronic, steric, and thermodynamic properties. For a molecule like this compound, key descriptors would include:

Electronic Descriptors: These describe the electron distribution within the molecule. Examples include the partial charges on the carbonyl carbon and oxygen atoms, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the HOMO-LUMO gap. A more electrophilic carbonyl carbon, for instance, would be more susceptible to nucleophilic attack, a key step in reactions like hydrolysis or transesterification.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors such as molecular volume, surface area, and specific conformational angles can influence the accessibility of the reactive ester group to other reactants or catalyst active sites. The cyclopentenyl ring, with its specific puckering and the position of the double bond, introduces distinct steric constraints.

Thermodynamic Descriptors: Properties like the heat of formation and bond dissociation energies provide insight into the stability of the molecule and the energy required for a reaction to occur.

A hypothetical QSAR study on a series of cyclopentenyl esters, including this compound, could aim to predict their hydrolysis rate constants. The resulting QSAR model might take the form of a linear equation:

log(k) = c₀ + c₁σ* + c₂Eₛ + c₃logP

Where:

log(k) is the logarithm of the hydrolysis rate constant.

σ* is the Taft polar substituent constant, representing electronic effects of the pentanoate chain.

Eₛ is the Taft steric parameter for the cyclopentenyl group.

logP is the logarithm of the octanol-water partition coefficient, representing the hydrophobicity of the entire molecule.

c₀, c₁, c₂, and c₃ are coefficients determined by regression analysis.

The following interactive data table presents hypothetical data for a series of analogous esters to illustrate the type of information used in a QSAR study.

| Compound | log(k) | σ* | Eₛ | logP |

| Cyclopent-2-en-1-yl acetate | -2.5 | 0.00 | -0.25 | 1.8 |

| Cyclopent-2-en-1-yl propanoate | -2.7 | -0.10 | -0.25 | 2.3 |

| Cyclopent-2-en-1-yl butanoate | -2.8 | -0.12 | -0.25 | 2.8 |

| This compound | -2.9 | -0.13 | -0.25 | 3.3 |

| Cyclopent-2-en-1-yl hexanoate | -3.0 | -0.14 | -0.25 | 3.8 |

This table demonstrates how variations in the alkyl chain of the ester group (affecting σ* and logP) could be correlated with changes in the reaction rate. Such models are valuable for predicting the reactivity of new, unsynthesized compounds and for understanding the underlying mechanisms of reaction.

Computational Design of Catalysts and Reaction Conditions

Computational chemistry provides powerful tools for the rational design of catalysts and the optimization of reaction conditions for the synthesis of this compound. The primary synthetic routes to this ester are the esterification of cyclopent-2-en-1-ol with pentanoic acid or the transesterification of another pentanoate ester.

Catalyst Design:

The choice of catalyst is crucial for achieving high yield and selectivity. Computational methods can be employed to screen potential catalysts and to understand their mechanism of action at a molecular level.

Homogeneous and Heterogeneous Acid Catalysts: For acid-catalyzed esterification, density functional theory (DFT) can be used to model the reaction pathway. This includes calculating the energies of reactants, transition states, and products. By comparing the activation energies for different acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid, or solid acid catalysts like zeolites), researchers can predict their relative efficiencies. For example, a computational study might reveal that a specific solid acid catalyst with a particular pore size and acid site density provides an optimal environment for the reaction, minimizing side reactions like the isomerization of the double bond in the cyclopentenyl ring.

Biocatalysts (Lipases): Lipases are enzymes that can catalyze esterification reactions with high selectivity and under mild conditions. Molecular docking and molecular dynamics (MD) simulations are invaluable tools for designing lipase-catalyzed processes.

Molecular Docking: This technique can predict how the substrates, cyclopent-2-en-1-ol and pentanoic acid (or a pentanoate ester), bind to the active site of a lipase (B570770). By evaluating the binding energies and conformations of the substrates in the active site of different lipases, it is possible to identify the most promising enzyme candidates.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the lipase and substrates in a solvent over time. These simulations can help to understand how the flexibility of the enzyme and the presence of organic solvents affect the catalytic activity. For instance, MD simulations can reveal how the conformation of the lipase's active site changes in different organic solvents, which can guide the selection of the optimal reaction medium. emerginginvestigators.orgfrontiersin.orgacs.orgdtu.dkacs.org DFT studies can further elucidate the reaction mechanism within the enzyme's active site, including the role of the catalytic triad (B1167595) (e.g., Ser-His-Asp) in facilitating the reaction. nih.govmdpi.com

The following interactive data table illustrates hypothetical results from a computational screening of different lipases for the synthesis of this compound.

| Lipase Source | Docking Score (kcal/mol) | Key Active Site Residue Interactions | Predicted Conversion (%) |

| Candida antarctica lipase B (CALB) | -8.5 | Ser105, His224, Asp187 | 95 |

| Rhizomucor miehei lipase (RML) | -7.2 | Ser144, His257, Asp203 | 82 |

| Pseudomonas cepacia lipase (PCL) | -6.8 | Ser87, His286, Asp263 | 75 |

| Thermomyces lanuginosus lipase (TLL) | -7.9 | Ser146, His258, Asp204 | 88 |

Optimization of Reaction Conditions:

Computational chemistry can also be used to optimize reaction conditions such as temperature, pressure, and solvent.

Temperature and Pressure: By calculating the reaction energy profile, the optimal temperature range for the reaction can be predicted. High temperatures may favor the reaction rate but could also lead to undesirable side reactions or catalyst degradation. Computational models can help find a balance.

Solvent Effects: The choice of solvent can significantly impact the reaction rate and equilibrium. By using implicit or explicit solvent models in quantum chemical calculations, the effect of different solvents on the stability of reactants, transition states, and products can be assessed. This allows for the in silico screening of solvents to find one that maximizes the reaction rate and yield. For lipase-catalyzed reactions, MD simulations are particularly useful for understanding how the solvent interacts with the enzyme and affects its stability and activity. emerginginvestigators.orgfrontiersin.orgacs.orgdtu.dkacs.org

Through these theoretical and computational approaches, a deeper understanding of the structure-reactivity relationships of this compound can be achieved, leading to the development of more efficient and sustainable methods for its synthesis.

Applications and Emerging Roles in Advanced Chemical Technologies

Role as a Key Synthetic Intermediate in Organic Synthesis

Cyclopent-2-en-1-yl pentanoate's chemical architecture, characterized by a strained five-membered ring with a double bond and an ester functional group, makes it a valuable intermediate in organic synthesis. The reactivity of the carbon-carbon double bond within the cyclopentene (B43876) ring allows for a variety of addition reactions. This functionality enables the introduction of diverse chemical moieties, paving the way for the synthesis of more complex molecules.

The ester group can undergo nucleophilic substitution, allowing for its hydrolysis or replacement, which is a common strategy in multi-step synthetic pathways. Compounds containing the cyclopentenone structural motif, which is related to the cyclopentene ring in this compound, are recognized for their utility in constructing intricate molecular frameworks. These cyclopentenone derivatives are known to exhibit biological activities, including anti-inflammatory and anticancer properties, underscoring the importance of cyclopentene-based intermediates in medicinal chemistry.

The strategic placement of the double bond and the ester group allows for stereoselective transformations, which are crucial in the synthesis of chiral molecules. The inherent reactivity of this compound makes it a versatile precursor for creating a wide array of organic compounds with potential applications in pharmaceuticals and agrochemicals.

Precursor in Specialty Polymer and Co-polymer Development

The development of advanced polymers with tailored properties is a significant area of chemical research. Specialty monomers are crucial in this field as they impart unique characteristics to the resulting polymers, such as enhanced thermal stability, specific chemical resistance, or tailored solubility.

While direct polymerization of this compound has not been extensively documented in publicly available research, its structure suggests potential as a monomer in certain polymerization reactions. The double bond in the cyclopentene ring could theoretically participate in addition polymerization, similar to other vinyl monomers. Free radical polymerization is a common method for polymerizing such monomers, involving initiation, propagation, and termination steps to form a polymer chain.

Alternatively, the ester group, under specific conditions, could be involved in ring-opening polymerization if the molecule were part of a larger cyclic ester structure. Ring-opening polymerization of cyclic esters is a well-established method for producing biodegradable polyesters. Although this compound is not a cyclic ester itself, its synthesis from cyclopent-2-ene-1-ol implies that related cyclic monomers could potentially be designed.

The table below illustrates the potential polymerization methods for monomers containing similar functional groups.

| Polymerization Method | Functional Group Involved | Potential Polymer Type |

| Free Radical Polymerization | Carbon-Carbon Double Bond | Polyvinyl-type polymer |

| Ring-Opening Polymerization | Ester (in a cyclic monomer) | Polyester |

The incorporation of a monomer like this compound into a polymer backbone could significantly influence the properties and functionality of the resulting material. The bulky and somewhat rigid cyclopentene ring could enhance the thermal stability and mechanical strength of the polymer. The pentanoate side chain would likely increase the polymer's hydrophobicity and could act as an internal plasticizer, affecting its flexibility and glass transition temperature.

By copolymerizing this monomer with other monomers, a wide range of properties could be achieved. For instance, copolymerization with hydrophilic monomers could lead to the creation of amphiphilic polymers, which are useful as surfactants or in drug delivery systems. The ability to tailor polymer properties at a molecular level is a key advantage of using specialty monomers.

Advanced Materials Science Applications

The unique properties of esters and cyclopentane (B165970) derivatives suggest potential applications for this compound in advanced materials science, particularly in coatings, adhesives, and lubricants.

Esters are widely used in the coatings and adhesives industry as solvents, coalescing agents, and plasticizers. Synthetic esters are valued for their low volatility, high solvency power, and excellent film-forming capabilities. They can effectively dissolve resins and other components, facilitating the formulation of coatings. As coalescing agents, they aid in the formation of a continuous and uniform film, which is crucial for the durability and appearance of the coating.

Given its ester nature, this compound could potentially function as a non-volatile organic compound (non-VOC) coalescent or a plasticizer in paint and adhesive formulations. Its molecular structure might also contribute to improved adhesion to certain substrates.

The following table outlines the potential functions of ester compounds in coatings and adhesives.

| Function | Description |

| Solvent | Dissolves resins and other components to create a homogenous formulation. |

| Coalescing Agent | Facilitates the formation of a continuous film in water-based coatings. |

| Plasticizer | Increases the flexibility and durability of the coating or adhesive film. |

| Adhesion Promoter | Improves the bonding of the coating or adhesive to the substrate. |

In the field of lubrication, there is a growing interest in synthetic lubricants due to their superior performance under extreme conditions. Multiple alkylated cyclopentanes (MACs) are a class of synthetic hydrocarbon fluids that are gaining acceptance for space applications due to their chemical inertness, favorable viscosity properties, and low volatility.

While this compound is an ester and not a hydrocarbon, its cyclopentane-derived structure is noteworthy. Esters themselves are used as base oils or additives in lubricant formulations to improve lubricity, thermal stability, and detergency. The presence of the pentanoate group could enhance the film-forming properties of a lubricant, reducing friction and wear between moving parts. Further research would be needed to evaluate its efficacy as a lubricant additive, particularly its compatibility with base oils and other additives.

Utilization in Reaction Mechanism Probes and Model Systems

The unique structural characteristics of this compound, featuring a chiral center, a reactive double bond, and an ester functional group, make it a valuable compound for investigating reaction mechanisms and serving as a model system in various advanced chemical technologies. Its utility is particularly notable in the study of stereoselective reactions and in understanding the behavior of more complex molecules that share the cyclopentenone core, a motif present in numerous natural products.

A significant application of compounds like this compound is in the field of enzymatic kinetic resolution. In this role, the racemic mixture of the compound is subjected to a reaction catalyzed by an enzyme, typically a lipase (B570770). The enzyme selectively catalyzes the reaction of one enantiomer over the other, leading to the separation of the enantiomers. This process is not only a practical method for obtaining enantiomerically pure compounds but also serves as a probe for the stereoselectivity of the enzyme itself. By studying the kinetics and selectivity of the hydrolysis or transesterification of this compound, researchers can gain insights into the shape and reactivity of the enzyme's active site.

Detailed research findings on analogous cyclopentenone derivatives have demonstrated the feasibility of this approach. For instance, the enzymatic kinetic resolution of racemic 4-hydroxy-cyclopentenone derivatives has been extensively studied. These studies often involve the acylation of the hydroxyl group to form esters, which are then subjected to enzymatic hydrolysis. The enantioselectivity and reaction rates are typically monitored using techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.